![molecular formula C16H17N3O2 B11951591 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline is an organic compound with a complex structure that includes both dimethylamino and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, while the nitro group can undergo redox reactions. These interactions can affect the compound’s behavior in biological systems and its reactivity in chemical processes .
類似化合物との比較
Similar Compounds
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methoxyaniline
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenylquinoxaline
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide
Uniqueness
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline is unique due to the presence of both dimethylamino and nitro groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)iminomethyl]aniline |
InChI |
InChI=1S/C16H17N3O2/c1-12-10-15(19(20)21)8-9-16(12)17-11-13-4-6-14(7-5-13)18(2)3/h4-11H,1-3H3 |
InChIキー |
VMTVFJIESCOLSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



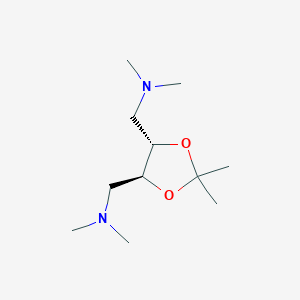

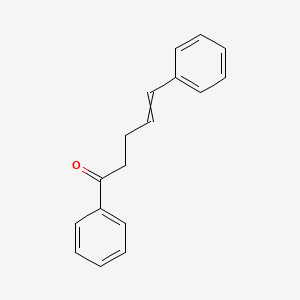

![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)
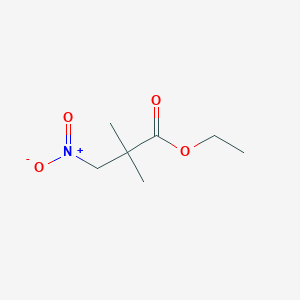
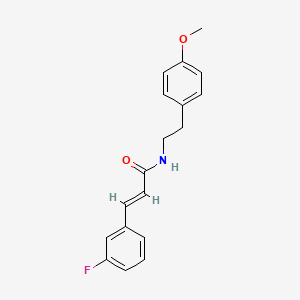
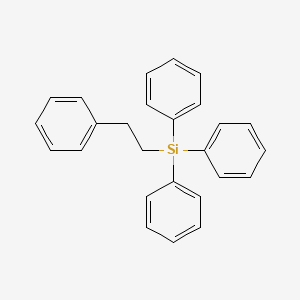

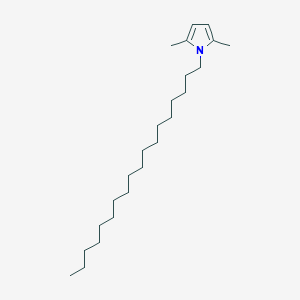
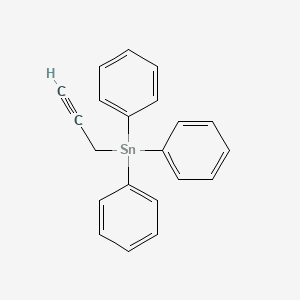

![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)
